molecular formula C15H13NO B14009127 Ethanone, (methylimino)diphenyl- CAS No. 53601-37-9

Ethanone, (methylimino)diphenyl-

Cat. No.: B14009127
CAS No.: 53601-37-9
M. Wt: 223.27 g/mol
InChI Key: HCIWOCMEIAYNKT-UHFFFAOYSA-N
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Description

Ethanone, (methylimino)diphenyl- is a chemical compound with the molecular formula C15H13NO. It is characterized by the presence of a methylimino group attached to a diphenyl ethanone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, (methylimino)diphenyl- typically involves the reaction of a p-substituted aniline with benzoin, followed by oxidation with chromium trioxide–triethylamine in chloroform. This method yields high purity products and is characterized by the use of specific reagents and conditions to ensure the stability of the azomethene double bond (C=N) which is sensitive to hydrolysis in acidic and basic mediums .

Industrial Production Methods: Industrial production methods for Ethanone, (methylimino)diphenyl- are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: Ethanone, (methylimino)diphenyl- undergoes various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in chloroform.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Corresponding ketones.

    Reduction: Amines.

    Substitution: Varied substituted ethanone derivatives.

Scientific Research Applications

Ethanone, (methylimino)diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, (methylimino)diphenyl- involves its interaction with molecular targets through the imine group. This group can form covalent bonds with nucleophiles in biological systems, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

  • (E)-1,2-diphenyl-2-(phenylimino)ethanol
  • (E)-1,2-diphenyl-2-(p-tolylimino)ethanol
  • (E)-2-((4-chlorophenyl)imino)-1,2-diphenylethanol

Uniqueness: Ethanone, (methylimino)diphenyl- is unique due to its specific structural configuration and the presence of the methylimino group which imparts distinct chemical and biological properties .

This detailed article provides a comprehensive overview of Ethanone, (methylimino)diphenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

53601-37-9

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-methylimino-1,2-diphenylethanone

InChI

InChI=1S/C15H13NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

HCIWOCMEIAYNKT-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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